molecular formula C10H10BrF2IO B14046644 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene

Katalognummer: B14046644
Molekulargewicht: 390.99 g/mol
InChI-Schlüssel: XZNRGACCSSAXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.

    Alkylation: Attachment of the 3-bromopropyl group via Friedel-Crafts alkylation.

    Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Differing by the presence of an ethyl group instead of iodine.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: Featuring a trifluoromethylthio group.

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is unique due to the specific arrangement of its halogen atoms and the difluoromethoxy group, which can impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H10BrF2IO

Molekulargewicht

390.99 g/mol

IUPAC-Name

1-(3-bromopropyl)-2-(difluoromethoxy)-3-iodobenzene

InChI

InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(14)9(7)15-10(12)13/h1,3,5,10H,2,4,6H2

InChI-Schlüssel

XZNRGACCSSAXPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)I)OC(F)F)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.